molecular formula C72H110N12O27S B12433333 CCK2R Ligand-Linker Conjugates 1

CCK2R Ligand-Linker Conjugates 1

Cat. No.: B12433333
M. Wt: 1607.8 g/mol
InChI Key: YORFONXNERNMCL-PLPZWYNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Evolution of Targeted Molecular Architectures in Biomedical Research

The landscape of biomedical research and therapeutics has been reshaped by a strategic shift from broad-acting agents to highly specific, targeted molecular architectures. nih.gov Historically, fields like cancer chemotherapy were dominated by cytotoxic drugs that, while effective at killing rapidly dividing cells, lacked selectivity and caused significant systemic toxicity. nih.govresearchgate.net This limitation spurred the evolution towards targeted therapies, which aim to selectively attack diseased cells by exploiting unique molecular signatures, thereby sparing healthy tissues. nih.govnews-medical.net

A prime example of this evolution is the antibody-drug conjugate (ADC), a platform that combines the specificity of a monoclonal antibody with the potency of a cytotoxic payload via a chemical linker. researchgate.netnews-medical.netnih.gov The success of ADCs has validated the core principle of targeted delivery and has driven further innovation. nih.gov This paradigm extends to other molecular architectures, including small-molecule drug conjugates (SMDCs) and peptide-drug conjugates, which utilize low molecular weight ligands or peptides to guide therapeutic or diagnostic agents to their targets. researchgate.netresearchgate.net The design of these conjugates is a multi-parameter optimization problem, focusing on three key components: a high-affinity targeting ligand, a potent effector molecule (the "payload"), and a linker that ensures stability in circulation and facilitates specific release of the payload at the target site. researchgate.netaxispharm.com Advances in linker technology, in particular, have been critical, leading to the development of various cleavable and non-cleavable linkers designed to respond to the specific microenvironment of the target tissue, such as low pH or the presence of certain enzymes. axispharm.combiopharminternational.com This evolution represents a move towards more rational, mechanism-driven drug design, promising enhanced efficacy and better safety profiles. researchgate.netnews-medical.net

Overview of Cholecystokinin (B1591339) 2 Receptor (CCK2R) in Contemporary Biological and Translational Studies

The Cholecystokinin 2 Receptor (CCK2R), also known as the gastrin receptor, is a G-protein-coupled receptor (GPCR) that has emerged as a significant target in modern biological and translational research. nih.govmdpi.comnih.gov In humans, the gene for CCK2R is located on chromosome 11. tocris.comwikipedia.org The receptor is primarily found in the central nervous system and the gastrointestinal tract, where it binds its natural peptide ligands, gastrin and cholecystokinin (CCK). nih.govnih.govtocris.com Its activation mediates a range of physiological processes, including gastric acid secretion, anxiety, and nociception. tocris.comnih.gov

From a translational perspective, CCK2R is particularly notable for its overexpression in a variety of human cancers. mdpi.comoncotarget.com High levels of CCK2R expression have been documented in medullary thyroid carcinoma (MTC), with over 90% of cases being positive. mdpi.commdpi.com Other malignancies that frequently overexpress the receptor include small cell lung cancer (SCLC), colorectal cancer, gastrointestinal stromal tumors (GIST), pancreatic cancer, and certain ovarian cancers. nih.govmdpi.comoncotarget.comsnmjournals.orgaacrjournals.org This restricted expression pattern in normal tissues versus its high density on certain tumor cells makes CCK2R an excellent candidate for targeted therapies. researchgate.netnih.gov Consequently, it has become a focal point for the development of targeted diagnostics (molecular imaging) and peptide receptor radionuclide therapy (PRRT). mdpi.comsnmjournals.org Numerous studies have explored radiolabeled gastrin or CCK analogs for visualizing and treating CCK2R-positive tumors. nih.govsnmjournals.orgnih.gov

Conceptual Framework and Rationale for CCK2R Ligand-Linker Conjugate Design

The fundamental rationale for designing CCK2R ligand-linker conjugates is to leverage the receptor's overexpression on cancer cells for the selective delivery of potent therapeutic or imaging agents. researchgate.netoncotarget.com The design process for such a conjugate involves the careful selection and integration of three essential components: the CCK2R-targeting ligand, the linker, and the payload. researchgate.netresearchgate.net

The Targeting Ligand: The ligand must exhibit high affinity and selectivity for CCK2R over other receptors, such as the related CCK1R, to minimize off-target effects. researchgate.net Both peptidic and non-peptidic ligands have been explored. Peptidic ligands are often derived from the natural ligands, minigastrin or CCK. nih.goveurekaselect.com Non-peptidic small-molecule antagonists, such as Z-360, have also been employed as targeting moieties. researchgate.netaacrjournals.orgnih.gov

The Payload: The payload can be a diagnostic radionuclide (e.g., Gallium-68, Indium-111) for imaging or a therapeutic agent. nih.govnih.gov Therapeutic payloads include particle-emitting radionuclides (e.g., Lutetium-177, Yttrium-90) for PRRT or highly potent cytotoxic small molecules for chemotherapy. oncotarget.commdpi.comsnmjournals.org The choice of payload depends on the intended application, with cytotoxic agents being selected for their ability to kill cancer cells once delivered. researchgate.net

The overarching goal is to create a conjugate that can be administered systemically, circulates with minimal payload release, selectively binds to and is internalized by CCK2R-expressing tumor cells, and then releases its payload to exert a localized therapeutic or diagnostic effect. researchgate.netresearchgate.net

Positioning of CCK2R Ligand-Linker Conjugates 1 within Current Preclinical Research Paradigms

This compound represents a specific embodiment of the small-molecule drug conjugate (SMDC) approach targeting the CCK2R. adooq.commedchemexpress.com This conjugate is defined by its composition, which features a ligand connected to a cytotoxic payload through a hydrophilic peptide linker. adooq.commedchemexpress.commedchemexpress.com Specifically, the research leading to this type of conjugate utilized the non-peptidic, high-affinity CCK2R antagonist Z-360 (also referred to as cholecystokinin receptor ligand, CRL) as the targeting moiety. researchgate.netaacrjournals.org This ligand is then conjugated via a hydrophilic peptide spacer (termed L1) to potent antimicrotubule agents, namely Desacetyl Vinblastine (B1199706) Hydrazide (DAVBH) or Tubulysin (B8622420) B Hydrazide (TubBH). researchgate.netadooq.com

The development of these conjugates is positioned within a preclinical research paradigm that seeks to overcome the limitations of earlier CCK2R-targeting agents. nih.gov Much of the initial research focused on radiolabeled peptide agonists based on minigastrin. nih.govnih.gov While promising, these agents often faced challenges with metabolic instability and high kidney uptake, which could lead to renal toxicity, hindering their clinical translation for therapy. nih.govoncotarget.commdpi.com

This compound addresses these challenges through several strategic design choices:

Use of a Small-Molecule Antagonist: Employing a non-peptidic antagonist like Z-360 instead of a peptide agonist may offer advantages in terms of metabolic stability and pharmacokinetics. aacrjournals.org

Cytotoxic Payload: The use of a highly potent cytotoxic drug like tubulysin instead of a radionuclide offers a different therapeutic modality, moving from PRRT to targeted chemotherapy. researchgate.net

Hydrophilic Linker: The inclusion of a hydrophilic linker was a deliberate strategy to avoid non-specific binding to cells lacking the receptor. researchgate.net

Preclinical studies have demonstrated that conjugates of this type can exhibit potent and specific cytotoxicity against CCK2R-expressing cancer cells in vitro. researchgate.net In vivo studies have further shown their potential for therapeutic efficacy in animal models. researchgate.netaacrjournals.org Therefore, this compound is situated at the forefront of efforts to develop more effective and safer CCK2R-targeted therapies, representing a shift towards SMDCs as a viable alternative to radiolabeled peptides. researchgate.netaacrjournals.org

Data Tables

Table 1: Compounds Mentioned in this Article

Compound NameAbbreviationType / Function
This compound-A conjugate of a CCK2R ligand and a linker, designed for attachment to a payload. adooq.commedchemexpress.com
Cholecystokinin 2 ReceptorCCK2RG-protein-coupled receptor; target of the conjugates. nih.gov
Z-360 / NastorazepideCRLNon-peptidic CCK2R antagonist; used as a targeting ligand. researchgate.netaacrjournals.orgnih.gov
Desacetyl Vinblastine HydrazideDAVBHCytotoxic antimicrotubule agent; used as a payload. researchgate.netadooq.com
Tubulysin B HydrazideTubBHHighly potent cytotoxic antimicrotubule agent; used as a payload. researchgate.netadooq.com
MinigastrinMGNatural peptide agonist of CCK2R; used as a basis for other targeting ligands. nih.goveurekaselect.com

Properties

Molecular Formula

C72H110N12O27S

Molecular Weight

1607.8 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-4-[8-[[3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoyl]amino]octanoylamino]-5-oxopentanoic acid

InChI

InChI=1S/C72H110N12O27S/c1-72(2,3)54(91)35-84-49-20-12-11-19-48(49)83(41-17-8-7-9-18-41)34-46(69(84)108)82-71(111)76-40-16-14-15-39(31-40)64(103)73-30-13-6-4-5-10-21-57(94)77-42(24-28-58(95)96)65(104)78-43(22-26-55(92)74-32-50(87)60(99)62(101)52(89)36-85)66(105)80-45(25-29-59(97)98)67(106)79-44(68(107)81-47(38-112)70(109)110)23-27-56(93)75-33-51(88)61(100)63(102)53(90)37-86/h11-12,14-16,19-20,31,41-47,50-53,60-63,85-90,99-102,112H,4-10,13,17-18,21-30,32-38H2,1-3H3,(H,73,103)(H,74,92)(H,75,93)(H,77,94)(H,78,104)(H,79,106)(H,80,105)(H,81,107)(H,95,96)(H,97,98)(H,109,110)(H2,76,82,111)/t42-,43-,44-,45-,46+,47-,50-,51-,52+,53+,60+,61+,62+,63+/m0/s1

InChI Key

YORFONXNERNMCL-PLPZWYNCSA-N

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)N[C@@H](CS)C(=O)O)C4CCCCC4

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C4CCCCC4

Origin of Product

United States

Rational Design Principles and Molecular Engineering of Cck2r Ligand Linker Conjugates 1

Ligand Selection and Optimization for Enhanced CCK2R Affinity and Specificity

The foundation of a successful CCK2R-targeting conjugate lies in the choice of its ligand. The primary candidates are derived from the natural ligands for the CCK receptor family, namely cholecystokinin (B1591339) (CCK) and gastrin. nih.govnih.gov Both peptides share a common C-terminal amino acid sequence, Trp-Met-Asp-Phe-NH2, which is crucial for receptor binding. nih.govnih.gov The CCK2R, unlike the CCK1R, binds with high affinity to both sulfated and non-sulfated forms of these peptides, a characteristic that is exploited in ligand design. nih.govnih.gov

Optimization strategies focus on enhancing affinity for CCK2R while minimizing binding to the CCK1R to reduce off-target effects in tissues like the gallbladder and pancreas. nih.govmdpi.com Furthermore, modifications are introduced to improve metabolic stability, a significant hurdle for peptide-based agents. nih.govnih.gov

Key optimization approaches include:

Amino Acid Substitution: Replacing natural amino acids with synthetic or D-amino acids can confer resistance to enzymatic degradation. acs.org For instance, replacing the oxidation-sensitive methionine (Met) with norleucine (Nle) or homopropargylglycine (HPG) has been shown to maintain high CCK2R affinity. nih.gov The introduction of proline into the peptide sequence has also demonstrated a significant increase in enzymatic stability and tumor uptake. acs.org

Peptide Truncation: Early minigastrin (MG) analogs containing a penta-glutamate (penta-Glu) sequence showed high kidney retention. nih.gov Removing this sequence significantly lowered kidney uptake but also reduced in vivo stability. nih.govnih.gov This has led to the development of truncated analogs that balance reduced renal accumulation with adequate stability and tumor targeting.

Non-Peptide Ligands: To overcome the inherent instability of peptides, non-peptidic ligands, such as the benzodiazepine-derived antagonist Z-360 (nastorazepide), have been explored. snmjournals.orgnih.gov These small molecules can exhibit high affinity (subnanomolar) and specificity for CCK2R and may offer improved serum stability. snmjournals.orgnih.gov

Bioisosteric Replacement: The substitution of an amide bond with a 1,2,3-triazole ring has been investigated. This modification can improve receptor affinity, with computational models suggesting the aromatic triazole contributes to the binding. mdpi.comnih.gov

The success of these strategies is measured by in vitro binding affinity assays (e.g., IC50 values) on CCK2R-expressing cells. For example, novel DOTA-conjugated minigastrin analogs have demonstrated high and specific internalization in CCK2R-transfected cells, with uptake values exceeding 60% after 4 hours. acs.orgresearchgate.net

Ligand Modification StrategyExample Compound/ApproachKey FindingReference
Amino Acid SubstitutionInclusion of Proline in minigastrin analogsEnhanced enzymatic stability and tumor uptake (29–46% IA/g at 4h). acs.org
Amino Acid SubstitutionReplacement of Met with Nle or HPGMaintains high CCK2R affinity while preventing oxidation. nih.gov
Peptide TruncationRemoval of N-terminal penta-Glu motif from minigastrinReduced kidney uptake but also decreased in vivo stability. nih.govnih.gov
Non-Peptide LigandZ-360 (nastorazepide) based antagonistsSubnanomolar affinity for CCK2R and potential for improved serum stability. snmjournals.orgnih.gov
Bioisosteric ReplacementAmide-to-triazole substitution in minigastrin analogsImproved receptor affinity. mdpi.comnih.gov

Linker Chemistry Design Considerations for CCK2R Ligand-Linker Conjugates

Impact of Linker Length and Flexibility on Conjugate Performance

The length and flexibility of the linker are crucial for ensuring that the conjugated functional group (e.g., a bulky chelator) does not sterically hinder the ligand's interaction with the CCK2R binding pocket. nih.govharvard.edu

Length: An optimal linker length provides sufficient spatial separation between the domains. harvard.edu Studies with various protein conjugates have shown that there can be an inverse relationship between linker length and hydrophobicity, which can affect solvent accessibility. harvard.edu For CCK2R antagonists based on Z-360, linkers of varying polyethylene (B3416737) glycol (PEG) lengths (PEG4, PEG6, PEG12) were explored. The resulting conjugates retained antagonistic properties, with IC50 values of 3.31, 4.11, and 10.4 nM, respectively, suggesting that increasing linker length can sometimes slightly decrease affinity. nih.gov

Flexibility: Flexible linkers, often composed of small, hydrophilic amino acids like glycine (B1666218) and serine, can help prevent interference between the ligand and the attached moiety. nih.gov However, excessive flexibility might lead to inefficient separation of the domains, while a lack of rigidity could affect expression and function. harvard.edu The introduction of proline residues can add rigidity to a linker's structure. harvard.edu The ideal balance between flexibility and rigidity is often specific to the conjugate's components. nih.gov

Influence of Linker Composition and Hydrophilicity/Lipophilicity on Biodistribution

The linker's chemical composition directly impacts the conjugate's solubility, which in turn affects its pharmacokinetic profile, particularly its clearance from the body and non-target tissue uptake. nih.gov

PEG chains: PEGylation is a widely used method to enhance hydrophilicity and has been shown to improve the pharmacokinetic profile of antibody-drug conjugates (ADCs). nih.gov For CCK2R antagonists, PEG linkers improved the hydrophilicity compared to reference compounds. nih.gov

Hydrophilic amino acids: Using linkers composed of amino acids like serine and glutamic acid can reduce hepatobiliary excretion. nih.gov For example, a hydrophilic peptide linker was used to conjugate CCK2R ligands to cytotoxic agents to avoid nonspecific adsorption. researchgate.netadooq.com

Sugars and other polar groups: Incorporating sugar moieties (glycans) or polycarboxyl groups into the linker can greatly improve the hydrophilicity of conjugates, especially those with lipophilic payloads. researchgate.netaxispharm.com

Lipophilicity: While often undesirable, some degree of lipophilicity might be necessary depending on the payload. However, highly lipophilic linkers can lead to aggregation and accelerated plasma clearance. nih.gov The logD7.4 value, which measures lipophilicity at physiological pH, is often used to characterize these conjugates. For instance, 111In- and 68Ga-labeled Z-360-PEG conjugates showed improved hydrophilicity (lower logD values) over reference compounds. nih.gov

Strategies for Bioreversible and Stable Linker Integration

The stability of the linker is paramount; it must remain intact in circulation to prevent premature release of the functional moiety, which could lead to off-target toxicity. nih.gov In some therapeutic applications, however, the linker is designed to be cleaved "on-demand" at the target site.

Stable Linkers: For many applications, particularly in radiopharmaceuticals, the linker must form a stable connection. This is often achieved through robust chemical bonds that are resistant to enzymatic degradation in plasma. nih.gov The instability of certain dipeptide linkers in mouse serum, for example, has led to chemical modifications to improve their stability without affecting desired proteolytic cleavage within the target cell. nih.gov

Bioreversible/Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific stimuli present in the tumor microenvironment or inside the cancer cell (e.g., specific enzymes, pH changes). This strategy is common in ADCs to release a cytotoxic payload. researchgate.net For radioimmunotherapy, linkers have been designed to be cleaved by an externally administered agent "on demand," allowing for the rapid clearance of the radiometal from circulation after it has accumulated in the tumor, thereby reducing radiation exposure to healthy organs. nih.gov

Conjugation Strategies for Functional Moiety Integration in CCK2R Ligand-Linker Conjugates

The final step in creating the conjugate is attaching the functional moiety—most commonly a chelator for a radiometal—to the ligand-linker construct. nih.gov This involves specific chemical reactions that securely connect the components without impairing their individual functions. nih.govmdpi.com

Selection of Chelators for Radiolabeling Applications

The choice of chelator is dictated by the radiometal to be used, which in turn depends on the intended application (e.g., diagnostic imaging with SPECT or PET, or radionuclide therapy). nih.govnih.gov The chelator must form a highly stable complex with the radiometal to prevent its release in vivo. google.com

Commonly used bifunctional chelators include:

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A versatile macrocyclic chelator that forms stable complexes with a wide range of radiometals, including Indium-111 (for SPECT), Lutetium-177 (for therapy), and Gallium-68 (for PET). nih.govnih.gov DOTA conjugates are particularly suitable for therapy due to the high in vivo stability of their radiometal complexes. nih.gov However, labeling with DOTA often requires heating, which can potentially damage the peptide. nih.gov

DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that is effective for labeling with 111In. nih.gov However, complexes of DTPA with therapeutic radionuclides like Yttrium-90 or Lutetium-177 can be unstable in vivo. nih.gov

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and NODAGA (1-(1,3-carboxypropyl)-4,7-carboxymethyl-1,4,7-triazacyclononane): Alternative macrocyclic chelators used for labeling with diagnostic radiometals like Gallium-68 and Copper-64. nih.gov

Peptide-based chelators: In some cases, short peptide sequences containing amino acids like cysteine and histidine can act as chelators for radiometals such as Technetium-99m. google.com

The chelator is typically conjugated to the N-terminus of the peptide ligand, often with a small spacer like a glycine residue to minimize interference with receptor binding. nih.gov

ChelatorTypeCommonly Used RadionuclidesKey CharacteristicsReference
DOTAMacrocyclic111In, 177Lu, 90Y, 68GaForms highly stable complexes; versatile for diagnosis and therapy; labeling may require heat. nih.govnih.gov
DTPAAcyclic111InUseful for 111In labeling; complexes with 90Y or 177Lu can be unstable in vivo. nih.gov
NOTAMacrocyclic68Ga, 64CuAlternative for diagnostic PET imaging. nih.gov
NODAGAMacrocyclic68Ga, 64CuAlternative for diagnostic PET imaging. nih.gov

Attachment of Reporter or Effector Groups

Effector Group Attachment:

Effector groups are typically cytotoxic agents designed to kill target cancer cells upon internalization. A notable example is the "CCK2R Ligand-Linker Conjugates 1," which connects a CCK2R ligand to potent antimicrotubule agents. medchemexpress.commedchemexpress.comadooq.com

Ligand: The targeting portion is often derived from a high-affinity CCK2R antagonist, such as Z-360 (nastorazepide). nih.gov

Linker: A hydrophilic peptide linker is commonly employed. medchemexpress.comresearchgate.netcymitquimica.com This type of linker enhances water solubility and can be designed to be stable in circulation but cleavable within the target cell, ensuring the specific release of the cytotoxic payload. researchgate.net

Payload: The linker is conjugated to highly potent cytotoxic drugs, such as Desacetyl Vinblastine (B1199706) Hydrazide (DAVBH) or Tubulysin (B8622420) B Hydrazide (TubBH). medchemexpress.commedchemexpress.com These molecules disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

ComponentExampleFunction
Ligand Z-360 (nastorazepide) derivativeBinds with high affinity and selectivity to CCK2R on cancer cells. nih.govresearchgate.net
Linker Hydrophilic peptide linkerConnects the ligand to the payload; improves solubility and allows for controlled drug release. medchemexpress.comresearchgate.net
Effector (Payload) Desacetyl Vinblastine Hydrazide (DAVBH), Tubulysin B Hydrazide (TubBH)Potent cytotoxic agents that kill the target cell upon internalization. medchemexpress.commedchemexpress.com

Reporter Group Attachment:

For diagnostic imaging and theranostics, reporter groups, typically radionuclides, are attached to the CCK2R ligand. This process often involves a chelator incorporated into the linker.

Non-peptidic Ligands: The non-peptidic antagonist Z-360 has been conjugated to chelators for labeling with radioisotopes. nih.govmdpi.com For instance, Z-360 was conjugated to an acyclic tetraamine (B13775644) chelator via a PEG3-(DGlu)4-Lys spacer for labeling with Technetium-99m ([99mTc]Tc-DGA1). mdpi.com

Chelators and Radiometals: The chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is widely used due to its ability to stably coordinate a variety of medically relevant radiometals. DOTA-conjugated CCK2R antagonists have been successfully radiolabeled with Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga). mdpi.comnih.gov

Ligand TypeLinker / ChelatorReporter Group (Radionuclide)Resulting Conjugate Example
Non-peptidic (Z-360 based)PEG3-(DGlu)4-Lys / Acyclic tetraamineTechnetium-99m (⁹⁹mTc)[⁹⁹mTc]Tc-DGA1 mdpi.com
Non-peptidic (Z-360 based)PEG₄, PEG₆, PEG₁₂ / DOTAIndium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga)¹¹¹In/¹⁷⁷Lu/⁶⁸Ga-labeled Z-360 conjugates nih.gov
Peptidic (Gastrin analog)Gly / Acyclic tetraamineTechnetium-99m (⁹⁹mTc)[⁹⁹mTc]Tc-Demogastrin 2 mdpi.com

Computational Approaches and Molecular Modeling in Conjugate Design Optimization

Computational methods are indispensable tools for accelerating the design and optimization of CCK2R ligand-linker conjugates. mdpi.com These approaches provide deep insights into ligand-receptor interactions, predict molecular properties, and guide the synthesis of more effective compounds. researchgate.netmdpi.com

Understanding Ligand-Receptor Interactions: Molecular docking and molecular dynamics (MD) simulations are used to model the binding of ligands to the CCK2R. researchgate.netnih.gov These simulations can reveal the precise binding pose of a ligand within the receptor's transmembrane domain and identify key amino acid residues crucial for the interaction. researchgate.netnih.gov For example, Gaussian accelerated molecular dynamics (GaMD) simulations have been employed to study the dynamic process of how gastrin-derived peptides interact with and activate CCK2R. nih.gov

Pharmacophore Modeling: By analyzing the shared electrostatic and steric features of known potent ligands, computational models can derive a pharmacophore. nih.gov This pharmacophore represents the essential three-dimensional arrangement of functional groups required for high-affinity binding. It serves as a blueprint for designing novel ligands with different chemical scaffolds ("scaffold hopping") that retain or improve upon the activity of the parent compounds, potentially with better properties like lower molecular weight. nih.gov

Computational TechniqueApplication in CCK2R Conjugate DesignKey Findings / Benefits
Molecular Docking Predicts the binding pose of ligands (agonists and antagonists) within the CCK2R binding pocket. researchgate.netIdentifies key residue interactions and helps distinguish between binding to CCK2R versus the closely related CCK1R. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the dynamic movement and conformational changes of the ligand-receptor complex over time. nih.govElucidates the mechanism of receptor activation and the influence of ligand modifications (e.g., C-terminal amidation) on binding mode and receptor dynamics. nih.gov
Pharmacophore Modeling Derives a 3D model of essential features for receptor binding from known active ligands. nih.govEnables "scaffold hopping" to design novel ligands with different core structures but retained activity and potentially improved properties (e.g., lower molecular weight). nih.gov
Structure-Guided Design Uses computational models to rationally design modifications to the ligand, linker, or chelator. mdpi.comthno.orgGuides modifications like amide-to-triazole substitutions or D-amino acid substitutions to improve binding affinity, stability, and hydrophilicity. mdpi.comthno.org

Synthetic Methodologies for the Production of Cck2r Ligand Linker Conjugates 1

Multi-Step Synthesis of the Core CCK2R Ligand Moiety

The foundation of a successful CCK2R-targeted conjugate lies in the synthesis of a high-affinity and selective ligand. Both peptide-based and non-peptide ligands have been explored, with their synthesis often being a multi-step endeavor requiring careful control of stereochemistry and functional group protection.

One of the most prominent non-peptide CCK2R antagonists used in conjugate design is Z-360 (nastorazepide), a benzodiazepine (B76468) derivative. biosyn.comcreative-biolabs.com Its synthesis is a multi-step process that can be adapted for the introduction of a linker attachment point. While specific proprietary synthesis routes are common, a general approach involves the construction of the benzodiazepine core followed by functionalization. For instance, a carboxylic acid group can be incorporated, which serves as a handle for subsequent linker conjugation.

Peptide-based ligands, such as analogs of gastrin and cholecystokinin (B1591339), are also frequently employed. nih.gov The synthesis of these peptide ligands is predominantly carried out using solid-phase peptide synthesis (SPPS) . nih.gov This technique allows for the stepwise assembly of amino acids on a solid resin support, offering advantages in purification as excess reagents and byproducts can be washed away after each coupling step.

The SPPS of CCK2R peptide ligands typically utilizes either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as the temporary protecting group for the α-amino group of the incoming amino acid. nih.gov The choice of protecting group strategy dictates the cleavage conditions used to release the final peptide from the resin.

Key Steps in Solid-Phase Synthesis of a CCK2R Peptide Ligand:

Resin Functionalization: The C-terminal amino acid of the peptide is covalently attached to a solid support (e.g., polystyrene resin).

Deprotection: The protecting group (Fmoc or Boc) on the N-terminus of the resin-bound amino acid is removed.

Coupling: The next amino acid, with its N-terminus protected, is activated using a coupling reagent and added to the deprotected N-terminus of the growing peptide chain. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and HOBt (hydroxybenzotriazole). nih.gov

Capping (Optional): Any unreacted amino groups on the resin are capped (e.g., with acetic anhydride) to prevent the formation of deletion sequences.

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage and Deprotection: The completed peptide is cleaved from the solid support, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).

Table 1: Comparison of Solid-Phase and Solution-Phase Synthesis for CCK2R Ligands

FeatureSolid-Phase SynthesisSolution-Phase Synthesis
Principle Stepwise addition of monomers to a growing chain on a solid support.Reactions are carried out in a homogeneous solution.
Purification Simplified, involving washing of the solid support.Requires purification after each step (e.g., chromatography, crystallization).
Scalability Generally suitable for smaller scale (mg to g).More readily scalable to industrial production (kg).
Automation Highly amenable to automation.Less easily automated.
Typical Application Synthesis of peptides and oligonucleotides.Synthesis of small molecules and complex organic compounds like Z-360.

Chemical Synthesis of Optimized Linker Scaffolds and Functionalization

Non-cleavable linkers form a stable bond between the ligand and the functional moiety. The release of the active payload relies on the complete degradation of the antibody and linker within the target cell's lysosome. nih.gov A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. creative-biolabs.com

Cleavable linkers are designed to release the payload upon encountering a specific trigger within the tumor microenvironment or inside the cancer cell. This can include:

Enzymatically cleavable linkers: These often contain peptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like cathepsin B. nih.gov

pH-sensitive linkers: These incorporate acid-labile groups (e.g., hydrazones) that are cleaved in the acidic environment of endosomes and lysosomes.

Disulfide linkers: These are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.

Polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated to improve the pharmacokinetic properties of the conjugate. nih.gov PEGylation can enhance water solubility, reduce immunogenicity, and prolong circulation time. The synthesis of heterobifunctional PEG linkers, which possess two different reactive termini, allows for the controlled and sequential conjugation of the ligand and the functional moiety. jenkemusa.comjenkemusa.com For example, a PEG linker can be synthesized with a terminal amine for conjugation to the ligand's carboxylic acid and a terminal maleimide (B117702) for reaction with a thiol-containing drug.

The synthesis of these linkers often involves multi-step organic reactions to install the desired functional groups at either end of the linker scaffold. For peptide linkers, solid-phase synthesis is a common method. creative-biolabs.com

Table 2: Overview of Linker Types and Their Characteristics

Linker TypeCleavage MechanismAdvantagesDisadvantages
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibody and linker. nih.govHigh plasma stability, reduced off-target toxicity. proteogenix.sciencePayload must be active with the linker attached; limited bystander effect. creative-biolabs.com
Dipeptide (e.g., Val-Cit) Cleavage by lysosomal proteases (e.g., Cathepsin B). nih.govnih.govGood plasma stability, efficient intracellular release.Potential for premature cleavage by circulating proteases.
Hydrazone Acid-catalyzed hydrolysis in endosomes/lysosomes.Specific release in acidic compartments.Can have stability issues in circulation.
Disulfide Reduction by intracellular glutathione.Specific release in the reducing intracellular environment.Potential for premature cleavage in the bloodstream.
PEGylated Not a cleavage mechanism, but a modifier.Improved solubility and pharmacokinetics. nih.govCan sometimes decrease binding affinity if not optimally designed.

Efficient Coupling Reactions for Ligand-Linker-Functional Moiety Assembly

The final step in the synthesis of CCK2R Ligand-Linker Conjugates 1 is the covalent attachment of the three components. The choice of coupling chemistry is crucial and must be efficient, selective, and proceed under mild conditions to avoid degradation of the sensitive biomolecules.

Commonly used coupling reactions include:

Amide bond formation: This is one of the most robust and widely used methods. A carboxylic acid on one component is activated (e.g., as an N-hydroxysuccinimide (NHS) ester or using carbodiimide (B86325) chemistry) and then reacted with a primary amine on the other component. This is often used to connect the ligand to the linker.

Thioether bond formation: This is typically achieved through the reaction of a maleimide group with a thiol (sulfhydryl) group. This Michael addition reaction is highly specific and proceeds rapidly at neutral pH. It is a popular choice for conjugating thiol-containing drugs or linkers.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction. It involves the reaction of a terminal alkyne with an azide (B81097) to form a stable triazole ring. This reaction's high specificity and mild conditions make it increasingly popular for complex bioconjugations. nih.gov

Hydrazone and Oxime Formation: The reaction of a ketone or aldehyde with a hydrazine (B178648) or an aminooxy group, respectively, forms a hydrazone or oxime linkage. These reactions are often used for creating pH-sensitive cleavable linkers.

The assembly strategy can be either linear or convergent. In a linear approach, the ligand is first attached to the linker, and then the functional moiety is added. In a convergent approach, the ligand-linker and the functional moiety are synthesized separately and then joined in the final step. The choice of strategy depends on the specific chemistry and the properties of the components.

Advanced Purification and Analytical Characterization Techniques for Conjugate Purity

Ensuring the purity and homogeneity of the final CCK2R ligand-linker conjugate is paramount for its safety and efficacy. A heterogeneous mixture of conjugates with varying drug-to-antibody ratios (or in this case, drug-to-ligand ratios) can lead to unpredictable pharmacokinetics and toxicity.

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the purification of bioconjugates. Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity and is effective for purifying the final conjugate from unreacted starting materials and byproducts. Size-exclusion chromatography (SEC-HPLC) can be used to separate based on size and to detect aggregation.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be used to isolate conjugates with a specific number of charged payloads attached.

Analytical Characterization Techniques:

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the exact molecular weight of the conjugate, confirming the successful conjugation and the drug-to-ligand ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the linker and the successful formation of covalent bonds between the components, although its application to large conjugates can be challenging.

UV-Vis Spectroscopy: This can be used to quantify the concentration of the conjugate and to determine the drug-to-ligand ratio if the drug and ligand have distinct and known molar extinction coefficients at different wavelengths.

Functional Assays: In vitro binding assays are performed to ensure that the conjugation process has not compromised the ligand's affinity for CCK2R. The biological activity of the payload is also assessed post-conjugation.

Table 3: Key Analytical Techniques for Characterizing this compound

TechniqueInformation Obtained
RP-HPLC Purity, presence of unreacted components and byproducts.
SEC-HPLC Detection and quantification of aggregates.
Mass Spectrometry (ESI-MS, MALDI-MS) Molecular weight confirmation, determination of drug-to-ligand ratio.
NMR Spectroscopy Structural confirmation of linker and conjugation sites.
UV-Vis Spectroscopy Concentration determination, drug-to-ligand ratio.
In Vitro Binding Assays Ligand affinity for CCK2R (e.g., IC50 values).

Preclinical Pharmacological and Biological Characterization of Cck2r Ligand Linker Conjugates 1

In Vitro Receptor Binding Affinity and Selectivity Profiling

The initial step in characterizing CCK2R Ligand-Linker Conjugates 1 involves a thorough assessment of its binding properties to the target receptor. This is crucial to ensure that the conjugate can effectively and specifically bind to CCK2R-expressing cells.

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki, IC50) at CCK2R

The binding affinity of a ligand to its receptor is a key determinant of its potential efficacy. For CCK2R ligand-linker conjugates, this is typically measured by determining the dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50).

A cholecystokinin (B1591339) receptor ligand (CRL) demonstrated a high affinity for CCK2R, with a reported value of 0.47 nM. researchgate.net In a study involving a nonpeptidic CCK2R antagonist, Z-360, which was developed into a conjugate, it also showed a subnanomolar affinity. nih.gov Another study evaluated a derivative of Z-360, the antagonist DGA1, which exhibited a high affinity for the CCK2i4svR splice variant with an IC50 of 1.62 ± 0.17 nM, comparable to the reference compound Z-360 (IC50 = 1.57 ± 0.14 nM). nih.gov In contrast, the agonist DG2 showed a lower affinity with an IC50 of 5.04 ± 0.29 nM. nih.gov The potency of free tubulysin (B8622420) B hydrazide, a cytotoxic agent, was also assessed, showing an IC50 of 2.7 nM in HEK 293-CCK2R cells. researchgate.net

Compound/ConjugateReceptorParameterValue (nM)
Cholecystokinin Receptor Ligand (CRL)CCK2RAffinity0.47
DGA1 (antagonist)CCK2i4svRIC501.62 ± 0.17
Z-360 (reference)CCK2i4svRIC501.57 ± 0.14
DG2 (agonist)CCK2i4svRIC505.04 ± 0.29
Tubulysin B hydrazideHEK 293-CCK2R cellsIC502.7

Evaluation of Specificity and Selectivity against Related Receptors (e.g., CCK1R)

High selectivity for CCK2R over other related receptors, such as the cholecystokinin-1 receptor (CCK1R), is critical to minimize off-target effects. The cholecystokinin receptor ligand (CRL) has demonstrated significant selectivity, with a reported specificity for CCK2R that is over 600-fold higher than for CCK1R. researchgate.net This high degree of selectivity is a desirable characteristic for a targeted therapeutic, as CCK1R is expressed in different tissues, and its activation could lead to unwanted side effects. nih.gov Research efforts have focused on developing non-sulphated cholecystokinin analogs to enhance specificity for CCK2R over CCK1R, aiming to reduce uptake in normal tissues expressing CCK1R. mdpi.com

Competitive Radioligand Binding Displacement Assays

Competitive radioligand binding displacement assays are a standard method to determine the affinity of an unlabeled ligand by measuring its ability to displace a radiolabeled ligand from the receptor. In studies with DGA1 and DG2, [¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin was used as the radioligand, and its displacement from CCK2i4svR sites on HEK293-CCK2i4svR cell membranes was measured in a dose-dependent manner. nih.gov This type of assay allows for the calculation of the IC50 values for the test compounds, providing a quantitative measure of their binding affinity. nih.govcreative-bioarray.com

In Vitro Functional Activity Assessments of this compound

Beyond binding affinity, it is essential to understand the functional consequences of the conjugate binding to the receptor. This includes determining whether the conjugate acts as an agonist, stimulating the receptor's natural signaling pathways, or as an antagonist, blocking the receptor's activity.

Agonist or Antagonist Activity at CCK2R

The functional activity of CCK2R ligand-linker conjugates can vary. Some conjugates are designed based on CCK2R agonists, while others utilize antagonists. For instance, DGA1, a derivative of the nonpeptidic CCK2R antagonist Z-360, was shown to exhibit antagonist properties. nih.gov It was able to block the agonist action of DG2 at the CCK2R. nih.gov Specifically, 0.1 μM of DGA1 partially inhibited the agonist activity of DG2, while 1 μM of DGA1 completely suppressed it. nih.gov Importantly, DGA1 alone did not significantly alter the basal intracellular calcium levels, confirming its antagonist nature. nih.gov In contrast, the CCK2R agonist DG2 was shown to stimulate a dose-dependent increase in intracellular calcium. nih.gov

Cellular Signaling Pathway Modulation Studies (e.g., Ca2+ flux, cAMP modulation)

Activation of CCK2R by an agonist typically triggers a cascade of intracellular signaling events. Both CCK1R and CCK2R can signal through Gq protein to activate phospholipase Cβ (PLCβ). researchgate.net This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate, resulting in the generation of inositol (B14025) trisphosphate and diacylglycerol. researchgate.net These second messengers, in turn, induce an increase in intracellular calcium levels ([Ca²⁺]i) and activate protein kinase C (PKC). researchgate.net

Functional studies have demonstrated that the CCK2R agonist DG2 stimulates a transient, dose-dependent increase in [Ca²⁺]i in HEK293-hCCK2R cells, with an EC50 value of 79 pM. nih.gov This effect was not observed in non-transfected HEK293 cells, confirming the role of CCK2R in this signaling pathway. nih.gov The antagonist DGA1 was shown to block this DG2-induced calcium flux. nih.gov

CompoundFunctional ActivitySignaling Pathway Modulation
DGA1AntagonistBlocks DG2-induced Ca²⁺ flux. No significant effect on basal [Ca²⁺]i.
DG2AgonistStimulates a dose-dependent increase in [Ca²⁺]i (EC50 = 79 pM).

Enzymatic and Metabolic Stability in Preclinical Biological Matrices

The stability of CCK2R ligand-linker conjugates in biological environments is a critical factor for their successful application in vivo. nih.govnih.gov Instability can lead to premature degradation of the conjugate, reducing its ability to reach and bind to the target CCK2R-expressing cells. nih.govnih.gov

Serum stability is a key parameter evaluated during the preclinical development of CCK2R ligand-linker conjugates. nih.govnih.gov These assays assess the integrity of the conjugate over time when incubated in serum, which contains a variety of enzymes that can degrade peptides and other molecules. nih.govnih.gov

For instance, some peptidic CCK2R ligands have shown instability in vivo, which has hindered their clinical development. snmjournals.org Efforts to improve serum stability have included modifications to the peptide sequence. nih.gov The truncation of certain sequences in minigastrin analogs, for example, led to lower serum stability. nih.gov Conversely, the development of non-peptidic ligands has been explored as a strategy to enhance serum stability. snmjournals.org

In a comparative study, a nonpeptidic CCK2R antagonist-based radioligand, [99mTc]Tc-DGA1, demonstrated superior metabolic stability in the blood of mice compared to an agonist-based peptide radioligand, [99mTc]Tc-Demogastrin 2. nih.gov This improved stability contributed to higher tumor uptake of the antagonist. nih.gov Similarly, DOTA-conjugated CCK2R antagonists have been developed with improved hydrophilicity and have undergone stability testing in human serum. nih.gov For example, some DOTA-conjugated minigastrin analogs have shown high stability in phosphate-buffered saline but lower stability in serum. snmjournals.org

The table below summarizes the serum stability data for a selection of radiolabeled CCK2R ligand-linker conjugates.

CompoundSerum Stability (% Intact)Time PointReference
[¹¹¹In]In-DOTA-MG11Low24 h nih.gov
[⁹⁹mTc]Tc-DGA1High (Superior to [⁹⁹mTc]Tc-Demogastrin 2)Not Specified nih.gov
¹¹¹In-CP04<90%Not Specified snmjournals.org
⁶⁸Ga-DOTA-MGS5HighNot Specified snmjournals.org
¹⁷⁷Lu-DOTA-MGS5HighNot Specified snmjournals.org
¹¹¹In-DOTA-MGS5HighNot Specified snmjournals.org

This table is interactive. You can sort the columns by clicking on the headers.

Liver microsomes are a standard in vitro model used to assess the metabolic stability of compounds and their susceptibility to metabolism by cytochrome P450 enzymes in the liver. nih.gov While specific data for "this compound" in liver microsomal stability assays is not detailed in the provided search results, this type of investigation is a routine part of preclinical characterization for drug candidates. nih.gov The goal of these studies is to predict the in vivo hepatic clearance of a compound. nih.gov A compound that is rapidly metabolized by liver microsomes is likely to have a short half-life in the body, which could limit its therapeutic efficacy. nih.gov

Cellular Uptake, Retention, and Efflux Mechanisms In Vitro

The cellular uptake, retention, and efflux of CCK2R ligand-linker conjugates are critical determinants of their efficacy. nih.gov High and specific uptake into CCK2R-expressing tumor cells, followed by prolonged retention, is desirable for both therapeutic and diagnostic applications. nih.govsnmjournals.org

In vitro studies using cell lines that express CCK2R are essential for evaluating these parameters. nih.gov For example, HEK293 cells stably transfected to express the human CCK2R or its splice variants are commonly used models. nih.govsnmjournals.org The specific binding and uptake of a conjugate are typically measured by incubating the cells with the compound and then quantifying the amount of cell-associated conjugate. snmjournals.org

The retention of the conjugate within the cell is equally important. After internalization, the conjugate should ideally be retained to allow the therapeutic or diagnostic payload to exert its effect. snmjournals.org Some studies have shown that CCK2R-expressing tissues can retain accumulated conjugates in substantial quantities. snmjournals.org

The table below presents in vitro cellular uptake data for selected CCK2R ligand-linker conjugates in A431-CCK2R cells.

CompoundCellular Uptake (%)Incubation TimeReference
Radiolabeled CP0415-30%2 h snmjournals.org
¹¹¹In-DOTA-MGS550-60%2 h snmjournals.org
⁶⁸Ga-DOTA-MGS550-60%2 h snmjournals.org
¹⁷⁷Lu-DOTA-MGS550-60%2 h snmjournals.org

This table is interactive. You can sort the columns by clicking on the headers.

Pharmacokinetic and Biodistribution Studies in Animal Models (Preclinical In Vivo)

Pharmacokinetic and biodistribution studies in animal models are essential for understanding how a CCK2R ligand-linker conjugate behaves in a whole organism. nih.govnih.gov These studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of the conjugate, which is crucial for predicting its behavior in humans. oslomet.no

A major challenge in the development of early peptide-based CCK2R ligands was their high uptake and retention in the kidneys. nih.govsnmjournals.org This has been a significant hurdle, particularly for therapeutic applications where high radiation doses to the kidneys would be toxic. nih.gov Consequently, much of the research has focused on developing new conjugates with reduced renal accumulation. nih.govnih.gov

Non-peptidic ligands have been investigated as a strategy to circumvent the high kidney uptake associated with peptidic ligands. snmjournals.org For example, a small organic antagonist of CCK2R has been shown to enable high-resolution imaging of CCK2R-expressing tumors with clearance from the liver and kidneys over time. snmjournals.org

Time-dependent tissue distribution studies involve administering the conjugate to animal models, often mice or rats bearing tumors that express CCK2R, and then measuring the concentration of the conjugate in various tissues at different time points. nih.govsnmjournals.org This analysis provides a detailed picture of where the conjugate goes in the body and how its distribution changes over time. nih.gov

For CCK2R ligand-linker conjugates, the ideal distribution profile would show high and sustained accumulation in the tumor, with low uptake and rapid clearance from non-target organs, especially the kidneys and liver. nih.govsnmjournals.org

In preclinical studies with a non-peptidic CCK2R antagonist radioligand, [99mTc]Tc-DGA1, higher tumor uptake was observed in mice bearing CCK2R-expressing xenografts compared to a peptidic agonist. nih.gov However, this was accompanied by higher kidney retention. nih.gov In contrast, some modified minigastrin analogs have achieved significantly lower kidney uptake compared to earlier versions. nih.gov

The table below provides a summary of the biodistribution data for [99mTc]Tc-DGA1 in mice with HEK293-CCK2R xenografts, expressed as the percentage of injected dose per gram of tissue (%ID/g).

Tissue1 h p.i. (%ID/g)4 h p.i. (%ID/g)24 h p.i. (%ID/g)
Blood1.5 ± 0.30.4 ± 0.10.1 ± 0.0
Tumor4.2 ± 0.83.5 ± 0.61.2 ± 0.2
Kidneys18.5 ± 2.515.2 ± 2.15.6 ± 0.9
Liver3.1 ± 0.51.8 ± 0.30.5 ± 0.1
Spleen0.5 ± 0.10.3 ± 0.10.1 ± 0.0
Stomach1.2 ± 0.20.8 ± 0.10.3 ± 0.1
Intestines2.5 ± 0.43.1 ± 0.51.5 ± 0.3

Data adapted from preclinical studies. nih.gov This table is interactive. You can sort the columns by clicking on the headers.

Excretion Pathways and Clearance Kinetics

The elimination of cholecystokinin-2 receptor (CCK2R) ligand-linker conjugates from the body is a critical aspect of their preclinical characterization, influencing both their diagnostic efficacy and therapeutic safety profile. Studies have focused on understanding the routes of excretion and the speed at which these conjugates are cleared from circulation and non-target tissues.

Research indicates that radiolabeled CCK/gastrin peptides generally exhibit rapid clearance from the blood. nih.gov The primary route of elimination for many of these conjugates is through the kidneys, leading to their excretion in urine. nih.govnih.gov This predominant renal excretion is a common characteristic observed across various studies involving different CCK2R-targeting radiolabeled peptides. nih.gov For instance, biodistribution studies with ¹¹¹In-DOTA-PP-F11 in mice demonstrated not only rapid blood clearance but also identified the kidneys as the main pathway for excretion. nih.gov Similarly, non-sulfated CCK analogs showed swift clearance via renal excretion in rats. nih.gov

While renal clearance is dominant, some conjugates also show evidence of minor hepatobiliary excretion, indicated by transient activity in the intestines. nih.gov The balance between renal and hepatic clearance can be influenced by the specific structural modifications made to the peptide and linker. For example, the removal of the pentaglutamate sequence from minigastrin analogs was found to dramatically decrease kidney uptake from 60% to 3% of the injected dose per gram (%ID/g), although this also impacted tumor uptake. nih.gov

The stability of the conjugate in circulation directly impacts its clearance kinetics and excretion profile. Studies on a novel stabilized minigastrin (MG) analog, [¹⁷⁷Lu]Lu-1, provided detailed insights into its metabolic fate and clearance. nih.gov This conjugate demonstrated high resistance to enzymatic degradation in the bloodstream, with a significant percentage remaining intact over time. nih.gov However, analysis of urine showed that a much smaller fraction of the conjugate was excreted in its intact form, suggesting that metabolism occurs during the process of renal excretion. nih.gov

The clearance kinetics from various tissues highlight the dynamic process of excretion. In studies with the stabilized MG analog [¹⁷⁷Lu]Lu-1, the percentage of the intact radiolabeled peptide was measured in different biological compartments over time. nih.gov These findings illustrate the conjugate's stability in circulation versus its metabolism during excretion. nih.gov

The following tables summarize the key findings related to the excretion and clearance of these conjugates.

Table 1: In Vivo Stability and Excretion of [¹⁷⁷Lu]Lu-1 in BALB/c Mice

Time Post-InjectionIntact Radiopeptide in Blood (%)Intact Radiopeptide in Urine (%)Intact Radiopeptide in Liver (soluble phase, %)Intact Radiopeptide in Kidney (soluble phase, %)
10 min 80.529.171.929.7
30 min 64.119.453.918.4
60 min 56.918.047.77.0

Data sourced from in vivo studies monitoring the metabolic stability of the radiopeptide after intravenous injection. nih.gov

Table 2: Summary of Excretion Characteristics for Various CCK2R Radioligands

Radioligand TypePrimary Excretion RouteKey FindingsCitation
¹¹¹In-DOTA-PP-F11 RenalPredominant uptake in kidneys; kidneys identified as the organ with the highest absorbed dose. nih.gov
¹¹¹In-DTPA-CCK RenalPredominantly renal excretion with minor intestinal activity observed. Lower liver and kidney uptake compared to ¹¹¹In-DTPA-OCT. nih.gov
Minigastrin Analogs (with penta-Glu sequence removed) RenalKidney uptake was strongly reduced. nih.gov
[¹⁷⁷Lu]Lu-1 (Stabilized MG Analog) RenalHigh stability in blood, but significant metabolism occurs during excretion through the kidneys. nih.gov
[¹⁷⁷Lu]Lu-DOTA-MGS5 RenalKidneys are the main route of excretion and considered a potential dose-limiting organ. ru.nl

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cck2r Ligand Linker Conjugates

Correlation of Ligand Modifications with CCK2R Binding and Functional Profiles

Modifications to the ligand portion of the conjugate are fundamental to achieving high affinity and selectivity for the CCK2R. The CCK2R recognizes the C-terminal tetrapeptide-amide sequence (Trp-Met-Asp-Phe-NH2) shared by both cholecystokinin (B1591339) (CCK) and gastrin peptides. nih.gov However, the affinity can be modulated by alterations within and outside this core sequence.

Key research findings indicate that:

Peptidic vs. Non-peptidic Ligands: While peptidic ligands based on minigastrin have been extensively studied, they can suffer from in vivo instability and high kidney retention. nih.govnih.gov This has led to the exploration of non-peptidic ligands, such as the benzodiazepine-derived antagonist Z-360, which has demonstrated subnanomolar affinity for CCK2R. nih.gov

Amino Acid Substitutions: In minigastrin analogues, strategic amino acid substitutions can enhance CCK2R affinity and influence the functional profile (agonist vs. antagonist). For instance, certain substitutions can shift a ligand from being an agonist, which activates the receptor, to an antagonist, which blocks it. This is particularly relevant as antagonist-based radioligands may offer superior pharmacokinetic properties and a better safety profile compared to agonists. nih.gov

Sulfation: The CCK1 receptor shows a strong preference for sulfated CCK, while the CCK2R can bind both sulfated and non-sulfated forms of CCK and gastrin with high affinity. nih.govnih.gov This provides flexibility in ligand design for CCK2R targeting.

Table 1: Correlation of Ligand Modifications with CCK2R Binding

Ligand TypeModificationEffect on CCK2R Binding/Function
Peptidic (Minigastrin-based)Amino Acid SubstitutionCan modulate affinity and switch between agonist and antagonist activity. nih.gov
Non-peptidic (e.g., Z-360)Core StructureHigh affinity (subnanomolar) and selectivity for CCK2R. nih.gov
Peptidic (CCK/Gastrin)Sulfation of TyrosineCCK2R binds both sulfated and non-sulfated forms with high affinity. nih.govnih.gov

Relationship between Linker Characteristics and In Vitro / In Vivo Performance

Key research findings highlight the importance of:

Linker Composition and Charge: In studies with minigastrin analogues, replacing the native pentaglutamic acid sequence with various linkers demonstrated that anionic charges are beneficial. acs.orgnih.gov A linker with six D-glutamic acid residues showed superior in vitro internalization, in vivo tumor uptake, and plasma stability compared to a flexible aliphatic linker, a linker with only three D-glutamic acid residues, or a structured linker with four β-glutamic acid residues. acs.orgnih.gov Computational modeling suggests ionic interactions between the anionic linker and cationic residues on the CCK2R. acs.orgnih.gov

Linker Length and Flexibility: The length and flexibility of the linker can affect the accessibility of the ligand to the receptor binding pocket. In a study of radiolabeled CCK2R antagonists based on Z-360, linkers of varying polyethylene (B3416737) glycol (PEG) lengths (PEG4, PEG6, and PEG12) were evaluated. nih.gov The compound with the shortest linker (PEG4) exhibited the highest antagonistic activity (lowest IC50 value). nih.gov

Table 2: Relationship between Linker Characteristics and Performance

Linker CharacteristicExampleImpact on In Vitro / In Vivo Performance
Anionic Charge(d-Glu)6 linkerIncreased in vitro internalization, in vivo tumor uptake, and plasma stability. acs.orgnih.gov
LengthPEG4 vs. PEG6 vs. PEG12Shorter PEG4 linker resulted in higher antagonistic activity. nih.gov
HydrophilicityPEG linkersImproved hydrophilicity of the conjugate. nih.gov
LipophilicitySiFA moietyIncreased lipophilicity, leading to slower clearance and altered pharmacokinetics. mdpi.com

Impact of Conjugated Moiety on Overall Pharmacological and Preclinical Profile

Key research findings show that:

Cytotoxic Payloads: The conjugation of potent cytotoxic agents, such as desacetyl vinblastine (B1199706) hydrazide (DAVBH) and tubulysin (B8622420) B hydrazide (TubBH), to a CCK2R ligand via a hydrophilic peptide linker has been explored for targeted cancer therapy. researchgate.netmedchemexpress.comadooq.com The properties of the payload, including its mechanism of action and potency, are critical determinants of the conjugate's therapeutic efficacy.

Pharmacokinetics and Biodistribution: The conjugated moiety can significantly alter the biodistribution and clearance of the entire conjugate. For example, some radiolabeled minigastrin analogues have shown high retention in the kidneys, which can be a limiting factor for therapeutic applications. nih.govnih.govmdpi.com Modifications to the linker and ligand have been pursued to mitigate this issue. nih.gov The introduction of a SiFA moiety, while increasing lipophilicity, beneficially decelerated clearance kinetics, leading to increased tumor retention. mdpi.com

Table 3: Impact of Conjugated Moiety on Pharmacological Profile

Conjugated MoietyExampleEffect on Pharmacological/Preclinical Profile
Chelator for RadiometalDOTAEnables stable radiolabeling for imaging and therapy; can influence overall charge and lipophilicity. acs.org
Cytotoxic DrugDesacetyl Vinblastine Hydrazide (DAVBH)Confers cytotoxic activity to the conjugate for targeted cancer therapy. researchgate.netmedchemexpress.comadooq.com
Imaging Agent99mTcAllows for in vivo imaging and biodistribution studies. nih.gov

Derivation of Quantitative Structure-Activity Relationships (QSAR) for Optimized Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of CCK2R ligand-linker conjugates, QSAR can be a powerful tool to guide the rational design of new and improved agents.

The general methodology for QSAR involves:

Data Collection: Assembling a dataset of compounds with known chemical structures and experimentally determined biological activities (e.g., CCK2R binding affinity, functional activity).

Descriptor Calculation: Quantifying various physicochemical properties (e.g., steric, electronic, hydrophobic) of the molecules, known as molecular descriptors.

Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Prediction: Using the validated QSAR model to predict the activity of new, untested compounds.

For CCK2R ligand-linker conjugates, QSAR studies can be employed to:

Identify key structural features in the ligand, linker, and conjugated moiety that are critical for high CCK2R affinity and desired functional activity.

Predict the binding affinity and functional profile of novel conjugate designs before their synthesis, thereby saving time and resources.

Optimize the properties of the linker to enhance stability, solubility, and payload release characteristics.

While specific QSAR studies focused solely on "CCK2R Ligand-Linker Conjugates 1" are not detailed in the provided search results, the principles of QSAR are broadly applicable to this class of molecules. By systematically analyzing the SAR and SPR data from various studies, it is possible to develop predictive QSAR models that can accelerate the discovery and development of more effective CCK2R-targeted diagnostics and therapeutics.

Future Perspectives and Emerging Research Directions for Cck2r Ligand Linker Conjugates

Advancements in Conjugate Design and Linker Technologies

The therapeutic and diagnostic efficacy of CCK2R ligand-linker conjugates is critically dependent on their molecular design. This involves a delicate balance between the ligand's affinity for the receptor, the linker's stability and release characteristics, and the properties of the attached payload (e.g., radionuclide).

Peptide and Non-Peptide Ligand Optimization: Initial developments focused on analogs of natural peptide ligands like minigastrin (MG) and cholecystokinin (B1591339) (CCK). nih.gov A primary challenge with early peptide-based conjugates was their rapid in vivo degradation and high kidney uptake, which limited their therapeutic window. nih.govresearchgate.net To overcome these limitations, researchers have explored various modifications:

Amino Acid Substitution: Introducing unnatural D-amino acids or replacing oxidation-sensitive residues (like methionine) enhances metabolic stability. researchgate.netnih.gov

Cyclization: Creating cyclic peptide structures can improve stability and receptor binding affinity. nih.gov

Truncation: Removing non-essential sequences, such as the penta-Glu sequence in some minigastrin analogs, has been shown to reduce kidney retention. researchgate.netnih.gov

Non-Peptide Antagonists: More recently, non-peptide small-molecule antagonists, such as those based on the Z-360 (nastorazepide) scaffold, are being investigated. nih.govnih.gov These antagonists may offer superior metabolic stability compared to peptide agonists. nih.govresearchgate.net

Hydrophilic Spacers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve the water solubility of the conjugate and alter its pharmacokinetic profile. nih.govresearchgate.net Studies on DOTA-conjugated Z-360 derivatives with PEG spacers of varying lengths have shown improved hydrophilicity. nih.govresearchgate.net

Cleavable vs. Non-Cleavable Linkers: The choice between a linker that is stable (non-cleavable) and one designed to be cleaved under specific conditions (e.g., in the acidic tumor microenvironment or by specific enzymes) is crucial. drugdiscoverytrends.com Novel cleavable linkers, such as those responsive to certain ions or light, are being explored to ensure more precise payload release at the tumor site, minimizing off-target toxicity. drugdiscoverytrends.com

Linker Architecture: The length and steric hindrance of the linker can impact how the ligand binds to the CCK2R. drugdiscoverytrends.com Research is ongoing to optimize linker design to ensure that the attached payload does not interfere with receptor binding. nih.gov

Modification StrategyObjectiveExample Compound/ApproachObserved Outcome
Peptide StabilizationIncrease metabolic stability, improve tumor uptakeIntroduction of D-amino acids, cyclization (e.g., cyclo-MG1, cyclo-MG2)Enhanced resistance to enzymatic degradation, improved pharmacokinetic profile. researchgate.netnih.gov
Linker ModificationImprove hydrophilicity, alter biodistributionPEGylated linkers on Z-360 antagonist scaffoldIncreased water solubility, potential for reduced kidney retention. nih.govresearchgate.net
Ligand Class ExplorationImprove metabolic stability and tumor-to-kidney ratiosShift from peptide agonists to non-peptide antagonists (e.g., Z-360 derivatives)Superior metabolic stability observed in preclinical models. nih.gov

Exploration of Novel Preclinical Research Applications and Multimodality Approaches

The versatility of CCK2R ligand-linker conjugates allows for their application in a range of preclinical research areas, moving beyond standard imaging and therapy towards more integrated approaches.

Theranostics: The "theranostic" paradigm, which combines therapy and diagnostics, is a major driver in the development of CCK2R conjugates. By chelating different radioisotopes to the same ligand-linker construct, it is possible to use one agent for diagnosis (e.g., labeled with Gallium-68 for PET imaging) and another for therapy (e.g., labeled with Lutetium-177 for radionuclide therapy). nih.govresearchgate.net This approach allows for patient stratification, treatment planning, and monitoring of therapeutic response using the same molecular target. Recent clinical trials with new radiolabeled minigastrin analogs are reinforcing the clinical potential of this concept. nih.govresearchgate.net

Multimodality Imaging: There is growing interest in developing conjugates that can be used across different imaging modalities. For example, a single conjugate could be designed to incorporate:

A radionuclide for SPECT or PET imaging.

A fluorescent dye for optical imaging or fluorescence-guided surgery. This allows for a comprehensive evaluation of tumor characteristics, from whole-body imaging to microscopic visualization during surgery. The use of terbium-155, an isotope suitable for SPECT imaging, has shown excellent image quality in preclinical models. mdpi.com

Combination Therapies: Future preclinical studies are likely to explore the synergistic effects of CCK2R-targeted radionuclide therapy with other cancer treatments. For instance, combining CCK2R-PRRT with mTOR inhibitors has been shown preclinically to upregulate CCK2R expression, potentially enhancing the uptake and efficacy of the radiopharmaceutical. nih.gov Another avenue is the use of CCK2R-targeted therapy in an adjuvant setting after surgery to eliminate micrometastases. nih.gov

Q & A

Q. What are the structural components of CCK2R Ligand-Linker Conjugate 1, and how do they contribute to its function?

CCK2R Ligand-Linker Conjugate 1 comprises a hydrophilic peptide linker covalently bonded to cytotoxic antimicrotubule agents such as Desacetyl Vinblastine Hydrazide (DAVBH) and Tubulysin B Hydrazide (TubBH). The linker enhances solubility and ensures targeted delivery by connecting the ligand (e.g., CCK2R-targeting moiety) to the payload. This structural design facilitates receptor-mediated internalization, improving specificity for cancer cells expressing CCK2 receptors .

Q. How does CCK2R Ligand-Linker Conjugate 1 interact with cellular targets to exert its therapeutic effects?

The conjugate binds to CCK2 receptors overexpressed in certain cancers, enabling receptor-mediated endocytosis. Once internalized, the linker is cleaved (e.g., via lysosomal enzymes or pH-sensitive mechanisms), releasing the cytotoxic payload. This disrupts microtubule dynamics, leading to apoptosis. Additionally, its application in PROTACs involves recruiting E3 ubiquitin ligases to tag proteins for proteasomal degradation .

Q. What methodologies are used to assess the binding affinity of CCK2R Ligand-Linker Conjugate 1 to its receptor?

Surface plasmon resonance (SPR) and fluorescence polarization assays are standard for quantifying binding kinetics (e.g., KD, Kon/Koff). Radioligand competition assays using <sup>125</sup>I-labeled CCK2R agonists/antagonists can validate receptor specificity. Confocal microscopy further visualizes cellular internalization .

Advanced Research Questions

Q. How can researchers optimize linker length and chemistry to balance stability and payload release in CCK2R Ligand-Linker Conjugates?

Linker optimization involves:

  • Computational modeling : Molecular dynamics simulations predict flexibility and solvent accessibility.
  • In vitro stability assays : Incubate conjugates in plasma or lysosomal buffers to measure cleavage kinetics.
  • Structure-activity relationship (SAR) studies : Test polyethylene glycol (PEG) spacers, protease-cleavable sequences (e.g., Val-Cit), or self-immolative linkers. Optimal linkers minimize premature release while enabling efficient intracellular activation .

Q. What experimental strategies address discrepancies between in vitro efficacy and in vivo performance of CCK2R Ligand-Linker Conjugates?

Contradictions often arise from pharmacokinetic (PK) variability or tumor microenvironment factors. To resolve these:

  • Conduct biodistribution studies using radiolabeled conjugates or mass spectrometry imaging (MSI) to quantify tissue penetration .
  • Use 3D tumor spheroids or patient-derived xenografts (PDX) to better mimic in vivo conditions .
  • Adjust linker hydrophilicity or incorporate targeting moieties (e.g., peptides, antibodies) to enhance tumor specificity .

Q. How can researchers validate target engagement and off-target effects of CCK2R Ligand-Linker Conjugate 1 in complex biological systems?

  • Chemical proteomics : Use affinity-based pulldown assays with biotinylated conjugates to identify interacting proteins.
  • Transcriptomic profiling : RNA sequencing reveals downstream pathways affected by treatment.
  • In vivo imaging : Fluorescent or PET-labeled conjugates track real-time distribution and receptor occupancy .

Data Analysis and Interpretation

Q. How should researchers reconcile limited clinical data with robust preclinical results for CCK2R Ligand-Linker Conjugates?

Preclinical-to-clinical translation challenges include species-specific receptor expression and immune microenvironment differences. Mitigation strategies:

  • Cross-species validation : Compare CCK2R expression in human vs. animal models via immunohistochemistry.
  • Dose-ranging studies : Identify therapeutic windows using PK/pharmacodynamic (PD) modeling.
  • Biomarker development : Correlate receptor density (e.g., via PET imaging) with clinical response .

Q. Table 1: Key Properties of CCK2R Ligand-Linker Conjugate 1

PropertyDetailsSource
Linker Type Hydrophilic peptide (e.g., PEG-based)
Cytotoxic Payload DAVBH, TubBH (antimicrotubule agents)
Target CCK2 receptor (overexpressed in gastrointestinal cancers)
Applications ADCs, PROTACs, SNIPERs (targeted protein degradation)
Purity Typically >98% (HPLC)

Methodological Challenges

Q. What are the critical considerations for synthesizing CCK2R Ligand-Linker Conjugates with high reproducibility?

  • Conjugation chemistry : Use site-specific methods (e.g., cysteine/maleimide, click chemistry) to ensure uniform drug-to-antibody ratios (DAR).
  • Purification : Employ size-exclusion chromatography (SEC) or HPLC to isolate conjugates with defined DAR.
  • Analytical validation : Characterize via LC-MS, circular dichroism, and SDS-PAGE to confirm structural integrity .

Q. How can researchers mitigate aggregation and solubility issues during conjugate formulation?

  • Introduce hydrophilic linkers (e.g., PEG) or charged amino acids to enhance aqueous solubility.
  • Optimize buffer conditions (pH, ionic strength) during storage.
  • Use surfactants (e.g., polysorbate 80) or lyophilization with stabilizers (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.